
(Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H13F2N3O3 and its molecular weight is 297.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Alphar,betar)-beta-(2,4-difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic acid, often referred to by its chemical structure or CAS number 1175536-51-2, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.
The compound's molecular formula is C13H14F2N4OS with a molecular weight of 410.42 g/mol. It features a triazole ring that is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄F₂N₄OS |
Molecular Weight | 410.42 g/mol |
CAS Registry Number | 1175536-51-2 |
Topological Polar Surface Area | 109 Ų |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 6 |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that this compound may exhibit:
- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting various enzymes linked to cancer progression and inflammation.
- Antitumor Activity : Preliminary studies suggest that it can inhibit the growth of cancer cell lines such as HepG2 and PANC1, demonstrating significant cytotoxic effects.
In Vitro Studies
Recent studies have evaluated the compound's cytotoxic effects against several cancer cell lines. The IC50 values for HepG2 and PANC1 cell lines are summarized below:
These results indicate a promising anti-proliferative effect against these cancer types.
VEGFR Inhibition
The compound's ability to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR) has also been explored. Inhibitory concentrations (IC50) against VEGFR-2 are reported as follows:
These findings suggest that the compound may serve as a viable alternative or adjunct to existing VEGFR inhibitors in cancer therapy.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Hepatocellular Carcinoma : A study demonstrated that the compound significantly reduced cell viability in HepG2 cells and showed promise as a therapeutic agent for liver cancer.
- Anti-inflammatory Properties : In silico studies indicated that the compound could inhibit aldo-keto reductases (AKR), which are implicated in inflammatory processes and cancer progression.
Propiedades
IUPAC Name |
(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3/c1-8(12(19)20)13(21,5-18-7-16-6-17-18)10-3-2-9(14)4-11(10)15/h2-4,6-8,21H,5H2,1H3,(H,19,20)/t8-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOMTGYGYQRSMC-ISVAXAHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434649 |
Source
|
Record name | (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166948-49-8 |
Source
|
Record name | (2R,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.